molecular formula C17H14ClN3O B2399956 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one CAS No. 1448035-47-9

9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one

Cat. No.: B2399956
CAS No.: 1448035-47-9
M. Wt: 311.77
InChI Key: COOSSEDDSUWJFJ-UHFFFAOYSA-N
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Description

9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrazinoquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Reduced pyrazinoquinazoline derivatives.

    Substitution: Amino or thiol-substituted pyrazinoquinazoline derivatives.

Scientific Research Applications

9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines. It also exhibits antimicrobial activity against a range of bacterial and fungal pathogens.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell proliferation and survival pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one: Lacks the chloro substituent, which may affect its biological activity and reactivity.

    9-bromo-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties and biological effects.

    9-methyl-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one: Contains a methyl group instead of chlorine, which can influence its reactivity and interaction with biological targets.

Uniqueness

The presence of the chloro group in 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming hydrogen bonds. This can enhance its biological activity and make it a valuable compound for drug development and other applications.

Biological Activity

9-Chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one is a heterocyclic compound belonging to the class of pyrazinoquinazolines. Its structural features suggest potential biological activities that have garnered interest in medicinal chemistry, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

The compound's chemical structure includes a chloro substituent at the 9-position and a phenyl group at the 6-position, which contribute to its reactivity and biological activity. The synthesis typically involves cyclization reactions with 2-aminobenzophenone and chloroacetyl chloride under specific conditions, often utilizing solvents like ethanol or acetonitrile to facilitate the process.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. The mechanism of action involves binding to the active sites of these kinases, leading to the blockade of phosphorylation processes essential for cell proliferation and survival. This inhibition can trigger apoptosis in cancer cells.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial and fungal pathogens. In vitro studies have shown that it can effectively inhibit the growth of several strains, suggesting its potential as a therapeutic agent in treating infectious diseases.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been studied for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The compound's IC50 values indicate potent inhibition comparable to standard anti-inflammatory drugs such as celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by variations in its structure. For instance:

CompoundSubstituentBiological Activity
9-chloro-6-phenylClAnticancer, Antimicrobial, Anti-inflammatory
6-phenylHReduced activity
9-bromo-6-phenylBrAltered reactivity and activity
9-methyl-6-phenylCH3Different interaction profiles

The presence of the chloro group enhances its reactivity towards nucleophiles and may facilitate hydrogen bonding interactions with biological targets, thereby increasing its efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Activity : A study demonstrated that treatment with this compound led to significant reductions in tumor growth in xenograft models, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : In vitro assays revealed that the compound inhibited the growth of multi-drug resistant bacterial strains, showcasing its promise as an alternative antimicrobial agent.
  • Inflammation Models : In vivo experiments using carrageenan-induced paw edema models showed that this compound significantly reduced inflammation markers compared to control groups.

Properties

IUPAC Name

9-chloro-6-phenyl-1,2,4,6-tetrahydropyrazino[2,1-b]quinazolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-12-6-7-13-14(8-12)20-15-9-19-16(22)10-21(15)17(13)11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOSSEDDSUWJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC3=C(C=CC(=C3)Cl)C(N2CC(=O)N1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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